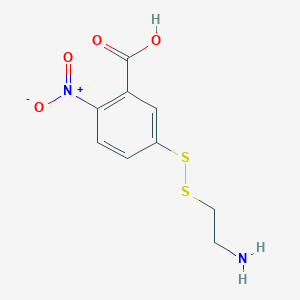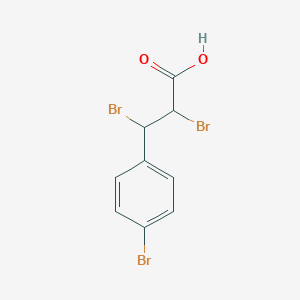
2,3-Dibromo-2-(4-bromophenyl)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bromophenol derivatives, similar to 2,3-Dibromo-2-(4-bromophenyl)propionic acid, involves multiple steps, including bromination and hydrolysis. For example, 2-(4-Bromomethylphenyl) propionic acid, a related compound, can be synthesized from p-methylbenzyl cyanide through methylation, hydrolysis, and bromide reactions, achieving yields up to 74.8% under optimized conditions (Cheng Qing-rong, 2011).
Molecular Structure Analysis
The molecular structure of bromophenol derivatives, like the one mentioned, showcases significant features such as electron-withdrawing and electron-donating properties, which are crucial for their biological activity. For instance, in the structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, indicating the presence of conjugation and electronic effects important for the compound's reactivity (I. Guzei, Alan R. Gunderson, N. Hill, 2010).
Chemical Reactions and Properties
Bromophenol derivatives undergo various chemical reactions due to their bromine and phenyl groups. These reactions include bromination, nitration, and coupling reactions, which can significantly alter their chemical properties and biological activity. For example, the synthesis and modification of ω-(4-bromophenyl)alkanoic acids through hydroboration–thermal isomerization–oxidation and their subsequent borylation demonstrate the complex chemistry of bromophenol derivatives (M. Zaidlewicz, A. Wolan, 2002).
科学的研究の応用
Antioxidant Activity
Research indicates that derivatives of bromophenols, including structures similar to 2,3-Dibromo-2-(4-bromophenyl)propionic acid, have potent antioxidant properties. Studies on marine red algae Rhodomela confervoides have isolated numerous bromophenols with significant free radical scavenging activity, suggesting their potential application as natural antioxidants in food and pharmaceutical fields (Li et al., 2011). Similarly, cellular antioxidant effects of bromophenols from the red algae Vertebrata lanosa have been documented, with some compounds showing potent activity in various biochemical and cellular assays (Olsen et al., 2013).
Cytotoxicity and Anticancer Properties
Bromophenol derivatives have been studied for their selective cytotoxicity against human cancer cell lines. Notably, compounds from the brown alga Leathesia nana, including structures similar to 2,3-Dibromo-2-(4-bromophenyl)propionic acid, have shown in vitro selective cytotoxicity, highlighting the potential of bromophenols in cancer treatment (Xu et al., 2004). Novel bromophenol derivatives have also been synthesized and tested for their inhibitory effect on human cytosolic carbonic anhydrase II, which is relevant in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Environmental Applications
Research has also explored the environmental implications of bromophenols like 2,3-Dibromo-2-(4-bromophenyl)propionic acid. The oxidation of bromophenols during water treatment with potassium permanganate and the subsequent formation of brominated polymeric products of concern have been examined, shedding light on the environmental impact and reactivity of these compounds in water treatment processes (Jiang et al., 2014).
特性
IUPAC Name |
2,3-dibromo-3-(4-bromophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O2/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCBYPXRLBSCLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454848 |
Source


|
| Record name | 2,3-DIBROMO-2-(4-BROMOPHENYL)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-2-(4-bromophenyl)propionic acid | |
CAS RN |
112595-55-8 |
Source


|
| Record name | 2,3-DIBROMO-2-(4-BROMOPHENYL)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

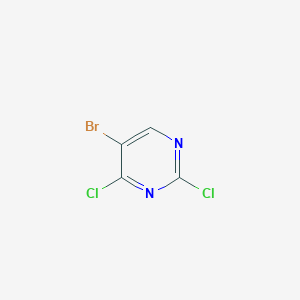
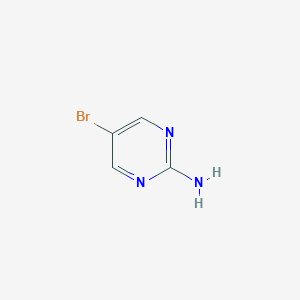
![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)
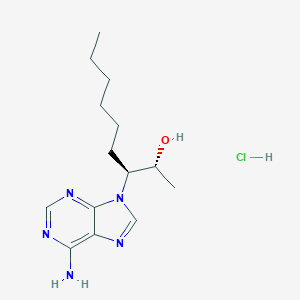
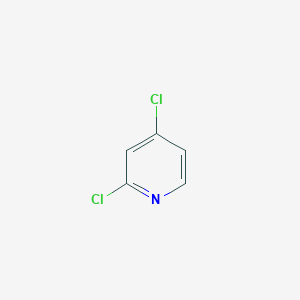
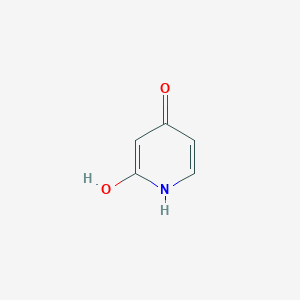
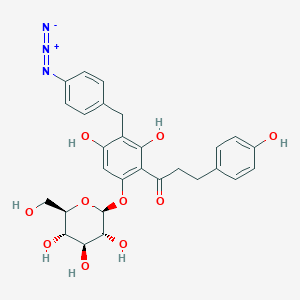
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)
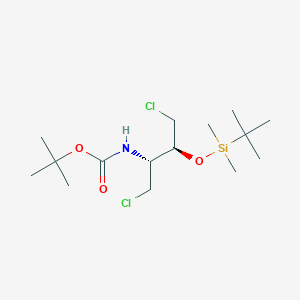
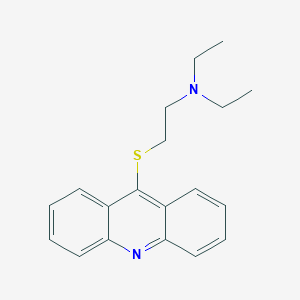
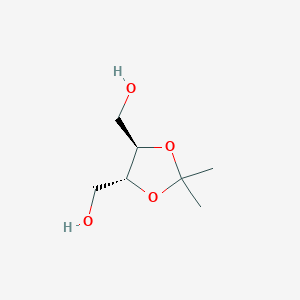
![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)
